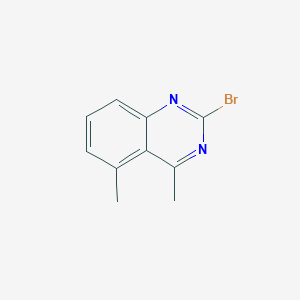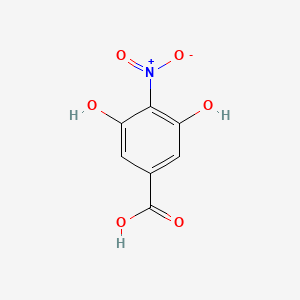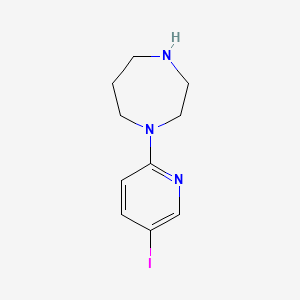
1-(5-Iodopyridin-2-yl)-1,4-diazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Iodopyridin-2-yl)-1,4-diazepane is a heterocyclic compound that contains both a pyridine ring and a diazepane ring. The presence of iodine in the pyridine ring makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Iodopyridin-2-yl)-1,4-diazepane typically involves the iodination of a pyridine derivative followed by the formation of the diazepane ring. One common method involves the reaction of 5-iodopyridine with a suitable diazepane precursor under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions followed by purification processes such as crystallization or chromatography to obtain the pure compound. The exact methods can vary depending on the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(5-Iodopyridin-2-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
1-(5-Iodopyridin-2-yl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Iodopyridin-2-yl)-1,4-diazepane involves its interaction with specific molecular targets. The iodine atom in the pyridine ring can participate in various chemical reactions, leading to the formation of different derivatives that can interact with biological pathways. The exact mechanism depends on the specific application and the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
1-(5-Iodopyridin-2-yl)piperazine: Similar structure but with a piperazine ring instead of a diazepane ring.
1-(5-Iodopyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane: Contains a bicyclic structure with a diazepane ring.
Uniqueness
1-(5-Iodopyridin-2-yl)-1,4-diazepane is unique due to its combination of a pyridine ring with an iodine atom and a diazepane ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H14IN3 |
|---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
1-(5-iodopyridin-2-yl)-1,4-diazepane |
InChI |
InChI=1S/C10H14IN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2 |
InChI Key |
RETVVTOFTSOUGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B13014593.png)
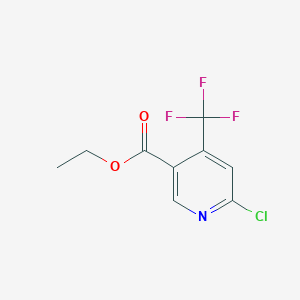

![2-{[(Tert-butoxy)carbonyl]amino}furo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13014619.png)
![tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-6-yl]carbamate](/img/structure/B13014621.png)
![9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane](/img/structure/B13014622.png)

![6-Benzyl-3-thia-6-azabicyclo[3.1.1]heptane-3,3-dione](/img/structure/B13014635.png)
![2-(2-Aminoethyl)-6-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13014638.png)
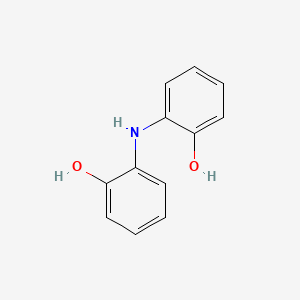
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B13014659.png)
